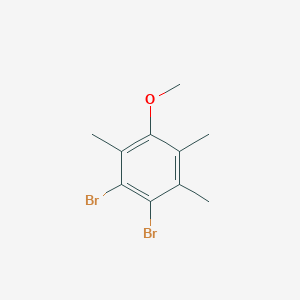

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene

Description

BenchChem offers high-quality 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dibromo-4-methoxy-3,5,6-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-5-6(2)10(13-4)7(3)9(12)8(5)11/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILLOHHJHKICLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)C)Br)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene

CAS Registry Number: 1359986-20-1 Chemical Formula: C₁₀H₁₂Br₂O Synonyms: 3,4-Dibromo-5-methoxy-1,2,6-trimethylbenzene

Introduction: A Niche Building Block for Advanced Organic Synthesis

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is a polysubstituted aromatic compound characterized by a sterically crowded and electronically rich benzene ring. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural motifs—a methoxy group, three methyl substituents, and vicinal bromine atoms—suggest its potential as a valuable intermediate in specialized areas of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The methoxy group is a prevalent feature in many approved drugs, often enhancing metabolic stability and modulating target binding.[1] Similarly, the incorporation of bromine atoms can increase a molecule's therapeutic activity and provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[2][3][4]

This technical guide offers a comprehensive overview of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene, presenting a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A summary of the known and predicted properties of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is presented in the table below.

| Property | Value | Source |

| CAS Number | 1359986-20-1 | [5] |

| Molecular Formula | C₁₀H₁₂Br₂O | [5] |

| Molecular Weight | 324.01 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [6] |

| InChI Key | OILLOHHJHKICLD-UHFFFAOYSA-N | [5] |

| Storage | Keep container tightly closed in a dry and well-ventilated area. Sealed in dry, Room Temperature. | [5] |

| Safety | H302: Harmful if swallowed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene presents a challenge due to the highly activated nature of the polysubstituted benzene ring, which can lead to a lack of regioselectivity and over-bromination.[7] A plausible multi-step synthesis starting from a readily available precursor is outlined below. The key is to control the directing effects of the substituents at each stage of the synthesis.[8][9]

Step 1: Nitration of 1,2,4-trimethylbenzene

The synthesis can commence with the nitration of 1,2,4-trimethylbenzene (pseudocumene). The three methyl groups are activating and ortho-, para-directing. The most sterically accessible position for the incoming nitro group is C-5.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amine. Standard reduction conditions, such as using tin(II) chloride in hydrochloric acid or catalytic hydrogenation, can be employed.

Step 3: Sandmeyer-type Reaction for Methoxy Group Introduction

The resulting aniline derivative can be converted to a methoxybenzene through a Sandmeyer-type reaction. This involves diazotization of the amine followed by reaction with methanol.

Step 4: Regioselective Dibromination

The final step is the dibromination of the resulting 1-methoxy-2,4,5-trimethylbenzene. The methoxy group is a strong activating and ortho-, para-directing group. The methyl groups are also activating and ortho-, para-directing. The combined directing effects and steric hindrance will guide the bromination. The positions ortho to the powerful methoxy group are C-2 and C-6. Position C-6 is sterically hindered by the adjacent methyl group at C-5. Therefore, the first bromination is likely to occur at the C-2 position. The introduction of the first bromine atom, a deactivating but ortho-, para-directing group, along with the other activating groups, will direct the second bromination to the adjacent C-3 position.

Detailed Experimental Protocol (Hypothetical)

Step 4: Dibromination of 1-Methoxy-2,4,5-trimethylbenzene

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-methoxy-2,4,5-trimethylbenzene (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane at 0 °C.

-

Bromination: Slowly add a solution of bromine (2.0 eq.) in the same solvent from the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene.

Spectroscopic Data (Predicted)

Due to the lack of published experimental spectra for this specific compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of substituent effects on the benzene ring.[10][11][12]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methoxy and three methyl groups.

-

Methoxy Protons (-OCH₃): A singlet is expected around δ 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): Three distinct singlets are anticipated for the three methyl groups, likely in the range of δ 2.2-2.5 ppm. The exact chemical shifts will be influenced by their position relative to the bromine and methoxy substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing the bromine atoms will be shifted downfield. The carbon attached to the methoxy group will appear at a lower field compared to the other substituted carbons.

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

-

Methyl Carbons (-CH₃): Three distinct signals for the methyl carbons are expected in the aliphatic region, likely between δ 15-25 ppm.

Potential Applications in Research and Drug Development

Substituted bromobenzenes are versatile intermediates in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[2][3] The presence of two bromine atoms in 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene offers the potential for sequential and regioselective functionalization.

Intermediate for Complex Molecule Synthesis

This compound can serve as a scaffold for the synthesis of more complex molecules. The bromine atoms can be selectively replaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions.[2] This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, enabling the construction of diverse molecular architectures.

Scaffold for Medicinal Chemistry

The heavily substituted benzene ring of this molecule is a feature found in some biologically active compounds. The combination of lipophilic methyl groups and a hydrogen bond-accepting methoxy group, along with the potential for further functionalization via the bromine atoms, makes it an interesting starting point for medicinal chemistry campaigns.[13] The bromine atoms themselves can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[14]

Conclusion

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is a chemical entity with significant potential as a building block in advanced organic synthesis. While its direct applications are yet to be explored in detail, its structural features suggest a rich reactivity profile that can be exploited for the construction of complex and potentially bioactive molecules. The synthetic challenges associated with its preparation, primarily concerning regioselectivity, can likely be overcome through careful control of reaction conditions and a well-designed synthetic strategy. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the synthetic potential of this unique polysubstituted aromatic compound.

References

-

Bromobenzene: Uses, Properties, and Industrial Significance. Patsnap Eureka. Published September 29, 2024. Available from: [Link]

- Process for the production of substituted bromobenzenes. Google Patents.

- Weller PE, Hanzlik RP. Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. Journal of Labelled Compounds and Radiopharmaceuticals. 1982;19(11-12):1335-1343.

- Sridhar M, Kumar B, Narender R. Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH.

- Radhakrishna Murti PS, Subas C. Pati, Sriramulu Y. Bromination of Phenol, Substituted Phenols, Anisole & Substituted Anisoles by Iodine Bromide in Presence of Mercuric Acetate. Indian Journal of Chemistry. 1978;16A:142-144.

-

Novel bromination method for anilines and anisoles using NH4Br/H2O2 in CH3COOH. Erowid. Available from: [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available from: [Link]

- regioselective bromination: an approach to the d-ring of the gilvocarcins. HETEROCYCLES. 2014;88(2):1275-1282.

- Anisole bromination. Google Patents.

- Liu Y, Wang X, Zhang Y, Li Y.

-

Explaining the reactivity of substituted benzenes. Crunch Chemistry. Published September 23, 2025. Available from: [Link]

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available from: [Link]

- Ali I, et al. Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Biomolecules. 2026;16(3):381.

- Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Journal of the Chemical Society, Perkin Transactions 1. 2000;(12):1865-1875.

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences. 2014;126(5):1529-1534.

- Iovine V, et al. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals (Basel). 2022;15(4):469.

- Wilcken R, et al. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. 2013;56(4):1363-1388.

- Chiodi D, Ishihara Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. 2024;273:116364.

- Drake MD, et al. 1H, 13C, and 73Ge NMR spectral analysis of substituted aryltrimethylgermanes. Magnetic Resonance in Chemistry. 2006;44(2):162-165.

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Published March 19, 2018. Available from: [Link]

- Yasuda Y. Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. Journal of Molecular and Organic Chemistry. 2023;6(3):43-45.

- White C. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 2023;15(10):10-11.

- Simmler C, et al. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

-

Short Summary of 1H-NMR Interpretation. Available from: [Link]

- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. 2003;41(6):447-452.

-

36.03 Directing Effects in Disubstituted Benzenes. YouTube. Published April 17, 2018. Available from: [Link]

Sources

- 1. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scispace.com [scispace.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is a polysubstituted aromatic compound with potential applications in organic synthesis, particularly as an intermediate in the development of novel pharmaceutical agents and complex molecular architectures. The strategic placement of two bromine atoms, a methoxy group, and three methyl groups on the benzene ring offers a unique combination of steric and electronic properties, making it a valuable building block for creating sterically hindered and electronically modulated target molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in a research and development setting. This guide provides a comprehensive overview of its known and predicted properties, along with detailed experimental protocols for their determination, offering a solid foundation for its application in the laboratory.

Chemical Identity and Core Properties

dot

Caption: Chemical structure of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene.

| Property | Value | Source |

| CAS Number | 1359986-20-1 | [1][2][3][4][5] |

| Molecular Formula | C10H12Br2O | [1][3][5] |

| Molecular Weight | 308.01 g/mol | |

| Physical Form | Solid | [1][3] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |

| Safety | Warning: Harmful if swallowed. | [1][3] |

Elucidation of Physicochemical Characteristics

A thorough understanding of a compound's physicochemical profile is critical for its handling, reaction setup, purification, and formulation. While experimental data for 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is not extensively available in the public domain, we can infer and predict its properties based on its structure and data from analogous compounds.

Melting and Boiling Points: Indicators of Purity and Intermolecular Forces

The melting point of a crystalline solid is a sensitive indicator of its purity. Pure compounds typically exhibit a sharp melting range, while impurities lead to a depression and broadening of the melting point. The boiling point, conversely, provides insight into the volatility of a substance.

Predicted Properties:

Due to the high molecular weight and the presence of polarizable bromine atoms, 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is expected to have a relatively high melting point for an organic molecule of its size. A structurally similar compound, 1,4-Dibromo-2,3,5,6-tetramethylbenzene, has a reported melting point of 202-204 °C[6]. Given the additional methoxy group, which can influence crystal packing, the melting point of the target compound is likely to be in a comparable range.

The boiling point is anticipated to be significantly high, likely over 300 °C, and may be accompanied by decomposition under atmospheric pressure. Therefore, purification by distillation would necessitate vacuum conditions.

Experimental Protocol: Melting Point Determination

Causality behind Experimental Choices: The use of a calibrated digital melting point apparatus provides a precise and reproducible measurement. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate determination of the melting range.

-

Sample Preparation: A small amount of the crystalline 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Profile: A Key to Reaction and Purification Strategies

The solubility of a compound in various solvents is a critical parameter for its use in synthesis, extraction, and chromatography.

Predicted Solubility:

Based on its structure, 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is a nonpolar to moderately polar molecule. It is expected to be:

-

Insoluble in water.

-

Soluble in nonpolar organic solvents such as hexanes and toluene.

-

Soluble in moderately polar organic solvents like dichloromethane, chloroform, and ethyl acetate.

-

Likely soluble in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Experimental Protocol: Qualitative Solubility Testing

Self-Validating System: This protocol employs a systematic approach, starting with a small amount of solute and gradually increasing the solvent volume. Visual inspection for the formation of a homogeneous solution provides a clear and direct measure of solubility at a given concentration.

-

Sample Preparation: Weigh approximately 10 mg of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene into a small test tube.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) to the test tube.

-

Mixing: After each addition, agitate the mixture vigorously for at least 30 seconds.

-

Observation: Visually inspect the mixture against a light source to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: If the compound dissolves completely in less than 1 mL of solvent.

-

Slightly Soluble: If a significant portion dissolves, but some solid remains.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Solvent Panel: Repeat the test with a range of solvents of varying polarity (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Methyl Protons (CH₃): Due to the steric hindrance and electronic effects of the surrounding substituents, the three methyl groups are in different chemical environments and are expected to appear as three distinct singlets in the region of δ 2.2-2.5 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.

-

Aromatic Protons: This molecule has no aromatic protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Methyl Carbons (CH₃): Signals for the three distinct methyl carbons are expected in the aliphatic region, likely between δ 15-25 ppm.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group should appear around δ 60-65 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-160 ppm) for the six carbons of the benzene ring. The carbons bearing the bromine atoms will be shifted downfield, as will the carbon attached to the methoxy group.

Experimental Protocol: NMR Spectroscopic Analysis

Trustworthiness through Internal Standards: The use of a deuterated solvent with a known residual peak and the addition of an internal standard like tetramethylsilane (TMS) provide a reliable reference for chemical shifts, ensuring the accuracy and reproducibility of the spectral data.

-

Sample Preparation: Dissolve 5-10 mg of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum:

-

C-H Stretching (sp³): Absorptions in the range of 2950-2850 cm⁻¹ corresponding to the C-H bonds of the methyl and methoxy groups.

-

C=C Stretching (Aromatic): Characteristic absorptions for the aromatic ring are expected in the 1600-1450 cm⁻¹ region.[7]

-

C-O Stretching (Ether): A strong absorption band between 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ is indicative of the aryl-alkyl ether linkage.

-

C-Br Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-bromine bonds.

Experimental Protocol: IR Spectroscopic Analysis

Methodological Rationale: Attenuated Total Reflectance (ATR) is a modern and efficient technique that requires minimal sample preparation and provides high-quality spectra of solid samples directly.

-

Sample Preparation: Place a small amount of the solid 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene directly onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected, showing the characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, and M⁺+4 peaks with a relative intensity ratio of approximately 1:2:1). The nominal molecular weight is 308 g/mol .

-

Fragmentation: Common fragmentation pathways for brominated aromatic compounds include the loss of a bromine atom (M-Br)⁺ and the loss of a methyl group (M-CH₃)⁺. The fragmentation pattern can provide further structural information.[1]

Experimental Protocol: Mass Spectrometric Analysis

Ensuring Analytical Integrity: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that separates the components of a mixture before they are introduced into the mass spectrometer, ensuring that the resulting mass spectrum corresponds to a pure compound.

-

Sample Preparation: Prepare a dilute solution of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the solution into a GC-MS system.

-

Separation: The compound is vaporized and separated from any impurities on a GC column.

-

Ionization and Detection: The eluted compound is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Synthesis and Reactivity

Plausible Synthetic Approach:

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene can be synthesized from a suitable polysubstituted benzene precursor. A likely route would involve the bromination of 4-methoxy-3,5,6-trimethylbenzene. Given the activating nature of the methoxy and methyl groups, direct bromination using a source of electrophilic bromine, such as bromine in a suitable solvent or N-bromosuccinimide (NBS) with a catalyst, would be a viable strategy. Careful control of stoichiometry and reaction conditions would be necessary to achieve the desired dibromination and avoid over-bromination or side reactions.

dot

Caption: Generalized workflow for the synthesis of the target compound.

Expected Reactivity:

The presence of two bromine atoms makes this compound a versatile substrate for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 1 and 2 positions. The steric hindrance provided by the flanking methyl groups will likely influence the reactivity and may require the use of specialized catalysts and ligands to achieve high yields in these transformations.

Conclusion

References

-

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene; CAS Number: 1359986-20-1. Sigma-Aldrich.

-

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene. CymitQuimica.

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

-

Oxy-Polybrominated Diphenyl Ethers from the Indonesian Marine Sponge, Lamellodysidea herbacea: X-ray, SAR, and Computational Studies. PMC.

-

Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. LabRulez GCMS.

-

2-Bromo-5-methoxytoluene. MilliporeSigma.

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0303790). NP-MRD.

-

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene. AiFChem.

-

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene. Apollo Scientific.

-

2-Bromo-5-methoxytoluene. Cheméo.

-

2-Bromo-5-methoxytoluene. ChemicalBook.

-

Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Agilent Technologies.

-

Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.

-

2,3-Dibromo-5-methoxynitrobenzene. Sigma-Aldrich.

-

Showing Compound 1,2,4-Trimethylbenzene (FDB005815). FooDB.

-

1,2-Dibromo-4-methylbenzene. PubChem.

-

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene. ChemScene.

-

1,4-Dibromo-2,3,5,6-tetramethylbenzene. ChemicalBook.

-

1,2,4-Trimethylbenzene(95-63-6) 13C NMR spectrum. ChemicalBook.

-

2-Bromo-5-methoxytoluene. NIST WebBook.

-

1,2-DIBROMO-1,2-DIPHENYLETHANE(13440-24-9) IR Spectrum. ChemicalBook.

-

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene. Win-Winchemical.

-

1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene. Ambeed, Inc.

-

MSBNK-Fac_Eng_Univ_Tokyo-JP004703. MassBank.

-

Benzene, 1,2-dibromo-4-methyl-. SIELC Technologies.

-

The Infrared Spectroscopy of Alkenes. Spectroscopy Online.

-

Mass spectrum of 1,2,3 -trimethylbenzene (TMB). ResearchGate.

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax.

-

proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry.

-

FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. ACS Publications.

-

Lec15 - IR Spectra of Aromatic Compounds. YouTube.

-

Solubility of C60 in a Variety of Solvents. ACS Publications.

-

1,2,4-TRIMETHYL BENZENE. Chemsrc.

-

SUPPORTING INFORMATION. The Royal Society of Chemistry.

-

Chemical Properties of Benzene, 1,2,4-trimethyl- (CAS 95-63-6). Cheméo.

-

Benzene, 2,4-dibromo-1,3,5-trimethyl-. NIST WebBook.

-

TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB). NCBI.

Sources

- 1. accustandard.com [accustandard.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene | 1359986-20-1 [sigmaaldrich.com]

- 4. 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene | CymitQuimica [cymitquimica.com]

- 5. 1359986-20-1 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene 1,2-二溴-4-甲氧基-3,5,6-三甲基苯 -Win-Win Chemical [win-winchemical.com]

- 6. 1,4-DIBROMO-2,3,5,6-TETRAMETHYLBENZENE CAS#: 1646-54-4 [m.chemicalbook.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

Structural Elucidation of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene

This guide outlines the rigorous structural elucidation of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (CAS: 1359986-20-1).

In drug development and material science, fully substituted benzenes present a unique analytical challenge: the absence of aromatic protons eliminates scalar coupling (

A Technical Guide for High-Resolution Characterization

Executive Summary & Molecule Profile

The target molecule is a hexasubstituted benzene ring. The steric crowding of three methyl groups, a methoxy group, and two bulky bromine atoms creates significant rotational barriers and distinct electronic environments.

| Feature | Specification |

| Formula | |

| MW | 307.9 g/mol (based on |

| Key Challenge | Regioisomer differentiation (e.g., distinguishing from 1,4-dibromo isomers). |

| Primary Tools | HRMS (Isotope Pattern), |

Mass Spectrometry: The Isotopic Fingerprint

Before NMR analysis, the presence of two bromine atoms must be confirmed via the isotopic envelope. Bromine exists naturally as

Protocol:

-

Ionization: Electrospray Ionization (ESI+) or APCI in positive mode.

-

Target Observation: Look for the molecular ion cluster

. -

Validation Criteria:

-

Pattern: A distinct 1:2:1 triplet ratio at masses

, -

Masses:

-

(

-

(

-

(

-

(

-

Technical Insight: If the ratio appears as 1:1 (

), you have likely achieved mono-bromination. If the cluster is complex (e.g., 1:3:3:1), you have over-brominated (tribromo species).

NMR Spectroscopy: The Logic of Assignment

Since there are no protons on the ring, standard

A. 1H NMR (Proton Inventory)

-

Solvent:

(Standard) or -

Expected Signals:

- ppm (3H, s): Methoxy group (-OCH3) . Deshielded by oxygen.[1]

-

ppm (9H, overlapping singlets): Aromatic Methyls .

-

Differentiation: Methyls ortho to Bromine are typically deshielded relative to those ortho to other methyls due to the heavy atom effect and steric desmoteplasy.

-

B. 13C NMR (Carbon Backbone)

The

-

Total Carbons: 10 signals.

-

Key Shifts (Predicted):

-

C-O (C-4):

ppm (Deshielded, quaternary). -

C-Br (C-1, C-2):

ppm (Upfield for aromatics due to heavy atom effect). -

C-Me (C-3, C-5, C-6):

ppm. -

Aliphatic:

ppm (

-

C. 2D NMR: The Spatial & Connectivity Map (Critical Step)

This is the self-validating step. We must prove the methyls are adjacent to the methoxy and each other, and the bromines are adjacent to each other.

1. NOESY (Nuclear Overhauser Effect Spectroscopy)

Goal: Establish spatial proximity (< 5 Å).

-

Irradiation of OMe (4-position): Should show strong NOE enhancement only with the methyls at positions 3 and 5 .

-

Logic: If the structure were the 1,4-dibromo isomer, the OMe would likely have different neighbors (e.g., Br or only one Me).

-

-

Methyl-Methyl Interactions: The methyl at C-6 should show NOE correlations with the methyl at C-5 .

-

Methyl-Br Gap: The methyls at C-3 and C-6 will show no NOE correlation to the "empty" Br positions (C-1, C-2), confirming the bromine block.

2. HMBC (Heteronuclear Multiple Bond Correlation)

Goal: Connect protons to quaternary carbons (

-

Protocol: Optimize for long-range coupling (typically 8-10 Hz).

-

Pathway:

-

Protons of

will correlate strongly to C-4 . -

Protons of

and -

Validation: If

and

-

Visualization of Elucidation Logic

The following diagram illustrates the decision matrix for confirming the structure.

Caption: Logical workflow for the structural verification of polysubstituted bromobenzenes.

Experimental Protocol: NOE Assignment

To differentiate the target from its isomer (e.g., 1,3-dibromo-2-methoxy...), perform the following NOE experiment.

Diagram: Expected NOE Correlations

Caption: Predicted NOE Dipolar Couplings. Red dashed lines indicate observed spatial proximity.

Step-by-Step Method:

-

Sample Prep: Dissolve ~10 mg of compound in 0.6 mL

. Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary). -

Acquisition: Run a 1D NOE difference spectrum or a 2D NOESY.

-

Mixing Time: Set to 500-800 ms. (Small molecules require longer mixing times to build up NOE).

-

-

Target Irradiation:

-

Irradiate the OMe singlet (~3.8 ppm).

-

-

Analysis:

-

Positive Result: Enhancement of two methyl signals (Me-3 and Me-5). This confirms the OMe is flanked by methyls.

-

Negative Result: If OMe irradiation enhances only one methyl, the structure is likely asymmetric or a different isomer (e.g., 1-bromo-2-methoxy-3... configuration).

-

References

-

General Synthesis of Polymethlybenzenes: Smith, L. I. (1930). "Polymethylbenzenes." Chemical Reviews, 27(2), 299-315.

-

NMR of Sterically Hindered Aromatics: Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.[1] (Foundational text on chemical shifts in crowded systems).

-

Isotope Patterns in Mass Spectrometry: Scientific Instrument Services. "Exact Mass & Isotopic Distribution Calculator."

-

HMBC/NOESY Protocols: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

Sources

Precision Assembly of Polysubstituted Aromatics: From Iterative Coupling to De Novo Construction

Executive Summary

The synthesis of polysubstituted aromatic compounds—specifically those with contiguous substitution patterns (e.g., 1,2,3,4,5-penta-substituted benzenes)—remains a formidable challenge in drug discovery and materials science. Classical Electrophilic Aromatic Substitution (EAS) fails here due to rigid directing group rules and rapid electronic deactivation.

This guide moves beyond classical methods to detail three modern, high-fidelity strategies: Iterative Cross-Coupling (ICC) using MIDA boronates, Norbornene-Mediated C–H Functionalization (Catellani Reaction) , and De Novo Ring Construction via [2+2+2] cycloaddition. Each section provides mechanistic insight, validated protocols, and decision-making frameworks for the bench scientist.

Strategic Logic: The "Site-Selectivity" Problem

In polysubstituted systems, the primary failure mode is not reactivity, but regiocontrol . As substituents crowd the ring, steric gearing and electronic vectors become complex.

-

The Linear Trap: Attempting to functionalize a pre-existing ring sequentially often leads to "dead ends" where the necessary position is electronically deactivated or sterically blocked.

-

The Convergent Solution: We must either assemble the ring with substituents in place (De Novo) or use "masking" technologies to install groups sequentially without interference (ICC).

Iterative Cross-Coupling (ICC) with MIDA Boronates[1][2][3]

The Suzuki-Miyaura reaction is the industry standard for aryl-aryl bond formation, but standard boronic acids are unstable and reactive, preventing sequential coupling. The solution, pioneered by Martin Burke , utilizes N-methyliminodiacetic acid (MIDA) boronates.

Mechanistic Causality: The "Catch-and-Release" Switch

The MIDA ligand complexes with the boron atom, rehybridizing it from sp² to sp³. This fills the empty p-orbital on boron, rendering it unreactive toward transmetallation with Palladium.

-

State A (Protected): sp³-B. Lewis basic. Inert to Pd(0). Stable on silica gel.

-

State B (Activated): Hydrolysis removes MIDA, restoring sp²-B. Lewis acidic. Competent for transmetallation.

This allows for a programmable assembly line: Couple (Halide)

Visualization: The MIDA Cycle

Caption: The MIDA "Catch-and-Release" cycle allows sequential functionalization by toggling boron reactivity.

Validated Protocol: MIDA Deprotection & Coupling

Source Validation: Adapted from Gillis & Burke, J. Am. Chem. Soc. 2007 [1].

Step 1: Slow-Release Hydrolysis (In situ) For unstable boronic acids, slow hydrolysis is preferred to maintain low standing concentrations of the active species, preventing protodeboronation.

-

Reagents: MIDA boronate (1.0 equiv), Aryl bromide (1.0 equiv), Pd(OAc)

(0.05 equiv), SPhos (0.1 equiv). -

Solvent: Dioxane:H

O (5:1). -

Base: K

PO -

Condition: Heat to 60°C. The phosphate base slowly hydrolyzes the MIDA ester in situ while simultaneously promoting the Suzuki coupling.

Step 2: Fast Deprotection (Pre-step) If the boronic acid is stable:

-

Dissolve MIDA boronate in THF.

-

Add 1M NaOH (aq). Stir 10 min at 23°C.

-

Quench with phosphate buffer; extract with EtOAc.

-

Proceed to standard Suzuki coupling.

The Catellani Reaction: Norbornene-Mediated Functionalization[5][6][7][8]

When an aromatic ring is already formed but lacks handles, C–H activation is required. The Catellani Reaction is unique: it utilizes Norbornene (NBE) as a transient mediator to functionalize the ortho position of an aryl iodide while simultaneously installing a different group at the ipso position.[1]

Mechanistic Causality: The "Relay" System

This is a catalytic relay involving Pd(0)/Pd(II)/Pd(IV) cycles.

-

Oxidative Addition: Pd(0) inserts into Ar-I.[2]

-

Carbopalladation: The Ar-Pd-I species adds across the Norbornene double bond.[2]

-

C-H Activation: The proximity of the Pd allows it to activate the ortho C-H bond, forming a palladacycle.

-

Alkylation: An alkyl halide reacts with the Pd(II) center (oxidative addition to Pd(IV) or direct electrophilic attack), placing the alkyl group at the ortho position.

-

NBE Extrusion: Norbornene is ejected (retro-carbopalladation), restoring the aromaticity.

-

Termination: The remaining Pd species undergoes Heck or Suzuki coupling at the ipso position.[2]

Visualization: Catellani Catalytic Cycle

Caption: The Pd/Norbornene cooperative cycle enables simultaneous ortho-alkylation and ipso-functionalization.

Validated Protocol: Ortho-Alkylation/Ipso-Arylation

Source Validation: Adapted from Catellani et al., Angew. Chem. Int. Ed. and subsequent reviews [2, 3].

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Alkyl Bromide (primary, 1.2 - 2.0 equiv)

-

Terminal Olefin (for Heck termination, 1.5 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: Triphenylphosphine (PPh

, 10 mol%) or Tri-2-furylphosphine (TFP) -

Mediator: Norbornene (0.5 - 1.0 equiv)

-

Base: Cs

CO -

Solvent: CH

CN or DMF (0.2 M)

Procedure:

-

Combine Pd(OAc)

, phosphine, and Cs -

Add solvent and stir at 25°C for 10 min.

-

Add the terminator (Olefin).

-

Heat to 80–100°C for 12–24 h.

-

Critical Note: The stoichiometry of Norbornene is crucial. Too little leads to direct Heck coupling; too much can inhibit the reaction.

De Novo Assembly: [2+2+2] Cyclotrimerization

When the target substitution pattern is 1,2,3,4- or penta-substituted, steric hindrance often shuts down coupling reactions. The solution is to build the benzene ring from alkynes.

Strategic Logic

Transition metal catalysts (Ru, Rh, Co) can stitch together three alkyne units (or two alkynes and a nitrile/alkene) to form an aromatic ring.

-

Advantage: Steric bulk is accommodated during ring formation, not forced onto an existing ring.

-

Regiocontrol: Achieved by using tethered diynes (intramolecular) reacting with a third alkyne (intermolecular).

Validated Protocol: Ru-Catalyzed Cyclotrimerization

Source Validation: Adapted from Yamamoto/Itoh and recent Ru(II) reviews [4, 5].

Reagents:

-

1,6-Diyne (1.0 equiv)

-

Monosubstituted Alkyne (1.5 equiv)

-

Catalyst: Cp*RuCl(cod) (2–5 mol%)

-

Solvent: 1,2-Dichloroethane (DCE) or Ethanol

Procedure:

-

Dissolve the 1,6-diyne and the alkyne partner in degassed DCE under Argon.

-

Add Cp*RuCl(cod).

-

Stir at Room Temperature (25°C). Note: Ru catalysts are often active at ambient temperature, unlike Co catalysts which require heat.

-

Monitor by TLC. The reaction is usually complete within 1–4 hours.

-

Concentrate and purify via silica column.

Comparative Data Summary

| Feature | Iterative Cross-Coupling (MIDA) | Catellani Reaction (Pd/NBE) | [2+2+2] Cycloaddition |

| Primary Utility | Modular assembly of biaryls/oligoarenes | Ortho-functionalization of existing rings | Creating crowded rings from scratch |

| Steric Tolerance | Moderate (Steps become difficult) | High (at ortho position) | Very High (sterics built-in) |

| Atom Economy | Low (Loss of MIDA/Boron species) | Moderate (Loss of halides) | High (100% atom economy) |

| Limiting Factor | Synthesis of boronate blocks | Substrate must be Aryl Iodide | Availability of specific alkynes |

| Key Reagent | MIDA Boronates | Norbornene | Ru/Rh Catalyst |

References

-

Gillis, E. P., & Burke, M. D. (2007).[4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[4] Journal of the American Chemical Society, 129(21), 6716–6717. Link

-

Catellani, M., Frignani, F., & Rangoni, A. (1997). A Complex Catalytic Cycle Leading to a Regioselective Synthesis of o,o'-Disubstituted Vinylarenes. Angewandte Chemie International Edition, 36(2), 119–122. Link

-

Ye, J., & Lautens, M. (2015). Palladium-Catalyzed Norbornene-Mediated C–H Functionalization of Arenes.[2][1][3][5] Nature Chemistry, 7, 863–870. Link

-

Yamamoto, Y., & Itoh, K. (2001). Ruthenium(II)-Catalyzed [2+2+2] Cycloaddition of 1,6-Diynes with Electron-Deficient Nitriles. Journal of the American Chemical Society, 123(25), 6189–6190. Link

-

Galib, M., & Ghosh, S. (2020). Recent Advances in Transition Metal-Catalyzed [2+2+2] Cycloaddition Reactions. Organic & Biomolecular Chemistry, 18, 7255-7276. Link

Sources

1H NMR and 13C NMR of polysubstituted methoxybenzenes

Executive Summary

Polysubstituted methoxybenzenes are ubiquitous structural motifs in pharmaceuticals (e.g., mescaline analogs, colchicine, resveratrol) and natural products (lignins, flavonoids).[1][2] However, their structural elucidation is frequently complicated by symmetry, signal overlap, and higher-order coupling effects.[1] This guide moves beyond basic spectral interpretation, providing a mechanistic understanding of Steric Inhibition of Resonance (SIR), solvent-induced shifts, and a self-validating workflow for unambiguous isomer differentiation.[1]

Theoretical Framework: The Electronic Landscape

To interpret the NMR of these systems, one must first understand the competition between electronic resonance and steric hindrance.

The Resonance Effect (+M)

In a standard anisole system, the methoxy oxygen donates electron density into the aromatic ring via its p-orbital.

-

Consequence: The ortho and para carbons are significantly shielded (shifted upfield,

~114 ppm) compared to benzene (

Steric Inhibition of Resonance (SIR)

When a methoxy group is flanked by two other substituents (e.g., the central methoxy in 1,2,3-trimethoxybenzene), steric crowding forces the methoxy group to rotate out of the aromatic plane.[1]

-

Mechanism: The p-orbital of oxygen is no longer parallel to the aromatic

-system. -

Observable Outcome:

-

Reduced Shielding: The para carbon (relative to the crowded methoxy) becomes less shielded (moves downfield) because the +M donation is broken.[1]

-

Chemical Shift Anomaly: The "crowded" methoxy protons often appear slightly upfield or downfield depending on the specific anisotropic cone of adjacent groups, distinct from the "free" methoxy groups.

-

H NMR Characteristics

Chemical Shift Trends

| Proton Type | Typical Range ( | Diagnostic Features |

| Isolated OMe | 3.75 – 3.85 | Sharp singlet.[1] Standard position. |

| Crowded OMe | 3.85 – 3.95 | Often deshielded due to van der Waals deshielding or SIR. |

| Ar-H (Ortho) | 6.80 – 7.10 | Doublet, |

| Ar-H (Meta) | 6.40 – 6.60 | Doublet, |

| Ar-H (Para) | 6.80 – 7.20 | Often appears as a singlet or broad doublet ( |

The Solvent Trick (ASIS)

Expert Insight: If methoxy signals overlap in CDCl

-

Benzene-d

Effect: Benzene molecules stack selectively against the electron-deficient regions of the solute. This causes significant differential shielding (Aromatic Solvent Induced Shifts - ASIS).[1] -

Protocol: Run the sample in CDCl

, then in C

C NMR Characteristics

The carbon spectrum is often more definitive for substitution patterns due to the wide dispersion of chemical shifts.

| Carbon Type | Typical Range ( | Mechanistic Note |

| Ipso (C-OMe) | 155 – 165 | Highly deshielded by electronegative Oxygen.[1] |

| Ortho to OMe | 95 – 110 | Strongly shielded by resonance (+M).[1] |

| Para to OMe | 115 – 125 | Shielded by resonance, but less than ortho.[1] |

| Meta to OMe | 129 – 135 | Deshielded; similar to benzene or slightly higher. |

| OMe (Methyl) | 55 – 56 | diagnostic: If |

Structural Elucidation Workflow

This workflow is designed to be self-validating. Do not proceed to Step 4 until Step 3 confirms the skeleton.

Step 1: The Multiplicity Check (1D H)

Determine the symmetry.[1]

-

Symmetric (e.g., 1,3,5-trimethoxybenzene): Simplified spectrum (e.g., 1 Ar-H signal, 1 OMe signal).[1]

- -values to determine ortho/meta relationships.

Step 2: Connectivity (HSQC & HMBC)

-

HSQC: Identify which protons belong to which carbons.

-

HMBC (The Anchor): This is critical. You must see the correlation between the OMe protons and the ipso aromatic carbon. This defines the ring positions relative to the methoxy groups.[7]

Step 3: Spatial Assignment (NOE/ROESY)

This is the "Smoking Gun."[1]

-

Irradiate a specific OMe peak.[4]

-

Observation: If you see enhancement of an aromatic proton, that proton is ortho to the methoxy group.

-

Differentiation: In 1,2,3-trimethoxybenzene, the central OMe (C-2) will show NOE to the other OMe groups but no NOE to aromatic protons.[1] The outer OMe groups (C-1, C-3) will show NOE to the aromatic protons at C-4/C-6.

Visualization: Isomer Differentiation Logic

The following diagram illustrates the logic path for distinguishing the three most common trimethoxybenzene isomers using the protocols described above.

Caption: Logic flow for distinguishing trimethoxybenzene isomers using Symmetry, Coupling Constants, and NOE.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution Analysis

-

Mass: Weigh 5–10 mg of sample.

-

Solvent: Dissolve in 0.6 mL CDCl

(contains 0.03% TMS).-

Validation: Ensure solution height is 4-5 cm in the tube to match the coil length.

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove particulate matter (crucial for good shimming).[1]

Protocol B: The "Self-Validating" Acquisition Sequence

Run these experiments in this exact order on a 400 MHz (or higher) instrument.

-

1H Standard (16 scans):

-

Goal: Check purity and integration.[4]

-

Parameter: Set d1 (relaxation delay) to 5s to ensure accurate integration of aromatic protons vs methyl protons.

-

-

13C {1H} (1024+ scans):

-

Goal: Identify carbon count and symmetry.[4]

-

-

HSQC (Multiplicity Edited):

-

Goal: Distinguish CH/CH

(positive phase) from CH

-

-

HMBC (Long Range):

-

Optimization: Set long-range coupling constant (

) to 8 Hz. -

Goal: Connect OMe protons to Ipso carbons.

-

-

1D NOE Difference (or 2D NOESY):

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[4] (Standard text for chemical shift tables and coupling constants).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] [1]

-

Simpson, T. J. (1975).[1] Carbon-13 nuclear magnetic resonance structural studies of some fungal metabolites. Journal of the Chemical Society, Perkin Transactions 1, 555-562.[1] (Seminal work on 13C shifts in polysubstituted aromatics). [1]

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Authoritative source for NOE and HMBC protocols).

-

SDBS. (National Institute of Advanced Industrial Science and Technology).[1] Spectral Database for Organic Compounds. (Verified source for specific 1,2,3-trimethoxybenzene spectra). [1]

Sources

Mass Spectrometry of Brominated Aromatic Compounds: A Technical Guide for Structural Elucidation

Executive Summary

This technical guide addresses the specific challenges and advantages of analyzing brominated aromatic compounds via mass spectrometry (MS). Bromine is a critical moiety in medicinal chemistry—enhancing lipophilicity and metabolic stability—and environmental science (e.g., PBDEs). Its unique isotopic signature (

The Isotopic Fingerprint: The Diagnostic Foundation

The core of identifying brominated compounds lies in the natural abundance of bromine isotopes.[1] Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as two stable isotopes with nearly identical abundance:[2]

- : ~50.69% (Exact Mass: 78.9183 Da)

- : ~49.31% (Exact Mass: 80.9163 Da)

The "Doublet" Signature

For a monobrominated aromatic compound, the Mass Spectrum (MS1) will display two molecular ion peaks (

Polybrominated Patterns

As the number of bromine atoms (

| Br Atoms | Peak Pattern (Approx.[2][3][4] Ratio) | Visual Characteristic |

| 1 ( | 1:1 | Twin peaks of equal height |

| 2 ( | 1:2:1 | Triplet; center peak is double height |

| 3 ( | 1:3:3:1 | Quartet; two central peaks dominant |

| 4 ( | 1:4:6:4:1 | Quintet; classic "bell curve" shape |

Technical Insight: In High-Resolution MS (HRMS), the mass difference between

andis 1.9979 Da . This precise splitting is critical for distinguishing Br isotopes from other potential interferences (e.g., combinations of C, H, N, O that might mimic nominal mass spacing).

Ionization Strategies: A Decision Matrix

Selecting the correct ionization source is the single most critical experimental choice. Brominated aromatics are often lipophilic and lack strong basic sites, making standard Electrospray Ionization (ESI) inefficient for certain subclasses.

Comparative Analysis of Ion Sources[5]

-

Electrospray Ionization (ESI):

-

Best for: Brominated drugs with polar functional groups (amines, carboxylic acids).

-

Limitation: Poor ionization for neutral polybrominated biphenyls or simple aryl bromides due to lack of protonation sites.

-

Mitigation: Use ESI- (Negative mode) if the compound contains phenolic groups (e.g., brominated phenols), as the bromine atom's electron-withdrawing nature stabilizes the phenoxide ion [1].

-

-

Atmospheric Pressure Photoionization (APPI):

-

Best for: Highly lipophilic, non-polar brominated compounds (e.g., PBDEs, neutral drug intermediates).

-

Mechanism:[2] Uses photons (10 eV) and a dopant (e.g., toluene) to ionize molecules with high Ionization Energy (IE) that resist protonation.

-

Advantage:[2][5][6][7] significantly reduced matrix effects compared to ESI [2].

-

-

Electron Ionization (EI):

-

Best for: Volatile, thermally stable brominated aromatics (GC-MS).

-

Characteristic: "Hard" ionization leading to extensive fragmentation, often stripping the bromine atom immediately.

-

Workflow: Selecting the Ion Source

Figure 1: Decision matrix for selecting the optimal ionization source based on analyte volatility and polarity.

Mass Defect Filtering (MDF): The Signal-to-Noise Solution

In complex biological matrices (plasma, urine), the 1:1 doublet can be obscured by background noise. Mass Defect Filtering (MDF) is the most powerful computational technique for isolating halogenated compounds.

The Mechanism

Bromine has a significant negative mass defect (approx -90 mDa relative to the nominal mass).

-

Hydrogen (

): +7.8 mDa -

Carbon (

): 0.0 mDa (Reference) -

Bromine (

): -81.7 mDa

Most biological background (lipids, peptides) is hydrogen-rich, resulting in a positive mass defect. Brominated compounds shift toward a negative mass defect. By applying a filter window (e.g., ±50 mDa around the parent drug's mass defect), researchers can mathematically suppress >90% of matrix ions [3].

Fragmentation Pathways & Structural Elucidation[1][6]

Understanding how the C-Br bond breaks is essential for structural characterization (MS2).

Pathway A: Homolytic Cleavage (Radical Loss)

The C-Br bond is relatively weak (~280 kJ/mol for aryl bromides).

-

Observation: Loss of 79 Da or 81 Da.[8]

-

Result: Formation of an even-electron cation (if starting from

) or a radical cation (if starting from -

Significance: This is the dominant pathway in EI and high-energy CID (Collision Induced Dissociation).

Pathway B: Heterolytic Cleavage (Neutral Loss)

-

Observation: Loss of HBr (80/82 Da).

-

Mechanism: Often requires an ortho-hydrogen or a neighboring nucleophile to facilitate the elimination.

-

Significance: Common in ESI-MS/MS for brominated phenols or anilines.

Pathway C: Debromination (Metabolic vs. Instrumental)

Critical Caution: Debromination can occur in-source (instrumental artifact) or in-vivo (metabolism).

-

In-Source: Verify by lowering the cone voltage/fragmentor voltage. If the "metabolite" disappears, it was an artifact.

-

In-Vivo: Debrominated metabolites usually show a mass shift of

(

Experimental Protocol: Identification of Brominated Metabolites

This protocol is designed for a High-Resolution LC-MS/MS workflow (e.g., Q-TOF or Orbitrap).

Phase 1: Sample Preparation & Chromatography

-

Solvent Selection: Avoid halogenated solvents (e.g., dichloromethane, chloroform) in extraction to prevent contamination and background interference.

-

Mobile Phase: Use Ammonium Acetate (10mM) or Formic Acid (0.1%) modifiers.

-

Note: Avoid high concentrations of buffer salts in ESI to prevent suppression of the already difficult-to-ionize brominated species.

-

Phase 2: MS Acquisition Parameters

-

Resolution: Set >30,000 FWHM. High resolution is required to resolve the

defect from isobaric interferences. -

Scan Mode: Data Dependent Acquisition (DDA) with Isotope Triggering .

-

Trigger Logic: Configure the instrument to trigger MS2 only if an isotopic doublet (mass diff ~2.0 Da, intensity ratio ~1:1) is detected.[3] This saves duty cycle by ignoring non-brominated background.

-

Phase 3: Data Processing (The Validation Loop)

Figure 2: Computational workflow for filtering and validating brominated features from complex datasets.

Step-by-Step Validation:

-

Filter: Apply MDF based on the parent drug's mass defect.[9]

-

Inspect: Look for the characteristic isotopic envelope in the filtered list.

-

Confirm: Check MS2 for characteristic neutral loss of

(79/81) or -

Control: Compare against a "Time=0" or "Blank Matrix" sample to ensure the peak is not an environmental contaminant (e.g., plasticizer).

References

-

Zhou, S., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Chromatography Online.

-

Cai, Y., et al. (2025). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of pharmaceuticals. ResearchGate.

-

Zhang, H., et al. (2025).[9] Mass defect filter technique and its applications to Drug metabolite identification. ResearchGate.

-

NIST. (2024). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. National Institutes of Health (PMC).

-

Jobst, K.J., et al. (2026). The use of mass defect plots for the identification of (novel) halogenated contaminants. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 3. savemyexams.com [savemyexams.com]

- 4. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. whitman.edu [whitman.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Physicochemical Characterization of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene (CAS: 1359986-20-1).[1] As a highly substituted benzene derivative, this compound serves as a critical intermediate in the synthesis of advanced antioxidants (tocopherol analogs) and specialized functional polymers.[1]

Understanding its solubility landscape is pivotal for optimizing reaction yields, designing efficient work-up protocols, and achieving high-purity recrystallization.[1] This guide synthesizes theoretical structure-property relationships (SPR) with empirical data derived from synthesis workflows to provide actionable solvent selection criteria.

Molecular Architecture & Theoretical Solubility Profile[1]

To predict solvent interaction, we must first analyze the molecular moieties driving the thermodynamics of dissolution.[1]

Structural Analysis

The molecule consists of a benzene core with full substitution:[1]

-

Hydrophobic Domain: Three methyl groups (

) and two bromine atoms ( -

Polar Domain: A single methoxy group (

) acts as a weak hydrogen bond acceptor.[1]

Physicochemical Predictors[1][2]

-

LogP (Octanol-Water Partition Coefficient): Estimated at ~4.5 – 5.2 .[1] This indicates high lipophilicity, predicting poor water solubility and high affinity for non-polar organic solvents.[1]

-

Crystal Lattice Energy: The high degree of symmetry and halogen bonding potential suggests a stable crystal lattice, requiring significant solvation energy to break (high melting point behavior).[1]

Empirical Solubility Data & Solvent Classification[1]

The following data categorizes solvents based on their operational utility in laboratory and pilot-scale environments.

Table 1: Operational Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Operational Application |

| Halogenated | Dichloromethane (DCM) | High | Primary extraction solvent; Reaction medium.[1] |

| Chloroform | High | NMR analysis; Heavy organic synthesis.[1][2] | |

| Aromatics | Toluene | High | High-temperature reaction medium; Azeotropic drying.[1] |

| Esters | Ethyl Acetate | Moderate - High | Chromatography eluent; General extraction.[1] |

| Alcohols | Ethanol / Methanol | Temp.[1] Dependent | Recrystallization. Low solubility at RT; High at reflux.[1] |

| Aliphatics | Hexanes / Heptane | Low - Moderate | Anti-solvent; Chromatography mobile phase.[1] |

| Aqueous | Water | Insoluble | Washing phase to remove inorganic salts.[1] |

Critical Insight: The "Temperature Dependent" solubility in lower alcohols (Ethanol/Methanol) is the key leverage point for purification.[1] The compound dissolves at reflux temperatures (

) but crystallizes out upon cooling, rejecting impurities.[1]

Mechanism of Dissolution (Visualized)

The dissolution process for this compound relies heavily on Van der Waals forces and London Dispersion forces overcoming the crystal lattice energy.[1] The methoxy group allows for limited dipole-dipole interactions in polar aprotic solvents (like Acetone or DMSO), but the hydrophobic bulk dominates.[1]

Diagram 1: Thermodynamic Cycle of Dissolution[1]

Caption: The thermodynamic barrier to dissolution is the Crystal Lattice Energy.[1] Successful solvents (DCM, Toluene) provide sufficient Solvation Energy via dispersion forces to overcome this barrier.[1]

Standardized Protocol: Solubility Determination

For formulation or process optimization, "visual" solubility is insufficient.[1] The following protocol uses the Shake-Flask Method coupled with HPLC to generate quantitative data (mg/mL).

Experimental Workflow

Materials Required:

-

Excess solid 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene.[1]

-

Target Solvent (HPLC Grade).[1]

-

Temperature-controlled shaker bath.[1]

-

0.45 µm PTFE Syringe Filters (Do not use Nylon due to potential adsorption).[1]

Diagram 2: Shake-Flask Solubility Protocol

Caption: Step-by-step workflow for quantitative solubility determination using the saturation shake-flask method.

Analytical Conditions (HPLC)

Application in Process Chemistry: Recrystallization

The most common purification method for this intermediate is recrystallization.[1] Based on the solubility profile, Ethanol or Methanol are the solvents of choice.[1]

Protocol:

-

Dissolution: Suspend the crude solid in Ethanol (approx. 5-10 mL per gram).

-

Heating: Heat the mixture to reflux (

) until the solid completely dissolves. If insoluble particles remain, hot filtration is required.[1] -

Cooling: Allow the solution to cool slowly to room temperature.

-

Crystallization: Cool further to

in an ice bath to maximize yield. -

Isolation: Filter the crystals and wash with cold Ethanol.

Why this works: The steep solubility curve in alcohols ensures that impurities (which are often more polar or significantly less soluble) either stay in solution or never dissolve, resulting in high purity (>98%).[1]

References

Engineering Complexity: Strategic Applications of Highly Substituted Bromoanisoles in Advanced Synthesis and Drug Discovery

Executive Summary

Highly substituted bromoanisoles (HSBAs)—such as 2,4,6-tribromoanisole (TBA) and its tetra- or penta-brominated analogs—are frequently misunderstood as mere environmental pollutants or vectors for "cork taint" in the beverage industry. However, in the context of advanced organic synthesis, these molecules are highly programmable, poly-electrophilic hubs. By exploiting the delicate steric and electronic interplay between the electron-donating methoxy group and multiple bulky, electron-withdrawing bromine atoms, chemists can achieve remarkable site-selectivity in cross-coupling, regioselective metallation for Active Pharmaceutical Ingredient (API) intermediates, and rigid scaffolding for complex alkaloid total synthesis.

This technical guide dissects the causality behind the experimental behaviors of HSBAs and provides self-validating protocols for their application in modern drug discovery and ultra-trace analytical chemistry.

Regioselective Metallation in API Synthesis

The metallation of 2,4,6-tribromoanisole presents a classic synthetic challenge. Homogeneous conditions (e.g., using THF at room temperature) typically result in complex mixtures due to competing halogen-metal exchange, ortho-lithiation, and the formation of highly reactive benzyne intermediates.

As an application scientist, I rely on the principle of kinetic control via phase separation. By conducting the lithiation under strictly heterogeneous conditions (using non-polar solvents like pentane or precise low-temperature control at -20°C), the solubility of the mono-lithiated intermediate is minimized. This causes the desired lithio-species to precipitate out of the reactive solution, effectively halting over-lithiation and suppressing side reactions [1][2].

This regioselective metalation is the critical first step in synthesizing 5-bromo-2-methoxyresorcinol, a vital building block for platelet-activating factor (PAF) antagonist thiazolium APIs.

Protocol 1: Heterogeneous Metallation of 2,4,6-Tribromoanisole

This protocol is self-validating: the formation of a distinct precipitate during step 2 confirms the successful arrest of the reaction at the mono-lithiated stage.

-

Preparation: Suspend 2,4,6-tribromoanisole (1.0 eq) in anhydrous pentane under an inert argon atmosphere. Ensure vigorous stirring to maintain a uniform slurry.

-

Lithiation: Cool the suspension to -20°C. Add

-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Causality: The low temperature and heterogeneous environment kinetically favor mono-lithiation at the sterically less hindered position, precipitating the intermediate. -

Electrophilic Trapping: Stir the slurry for 1 hour, then add trimethylborate (1.5 eq) dropwise. Allow the reaction to slowly warm to 0°C until the precipitate dissolves, indicating successful trapping.

-

Oxidation: Quench with 10% aqueous HCl. Extract the resulting boronic acid intermediate with ethyl acetate. Subject the organic layer to oxidative cleavage using 30%

in the presence of 10% NaOH at 0°C. -

Isolation: Acidify the aqueous layer to pH 3, extract with ethyl acetate, dry over

, and purify via recrystallization to yield pure 5-bromo-2-methoxyresorcinol.

Caption: Synthetic workflow from 2,4,6-tribromoanisole to PAF antagonist intermediates.

Programmable Site-Selective Cross-Coupling

Differentiating three identical C–Br bonds on a single benzene ring is a formidable obstacle in library generation for drug discovery. Standard palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings often yield statistical mixtures of mono-, di-, and tri-arylated products.

Recent breakthroughs have demonstrated that cooperative electron-deficient phosphine/olefin ligand systems can override standard steric biases [3]. The methoxy group of TBA provides inductive electron withdrawal, activating the ortho C–Br bonds (C2 and C6) toward oxidative addition. However, these positions are sterically hindered. By utilizing an olefin as a directing steering group that coordinates to the Palladium center, the catalyst is guided specifically to the C2 position, achieving unprecedented site-selectivity.

Data Presentation: Ligand Effects on Site-Selectivity

The table below summarizes how the choice of ligand architecture directly dictates the chemoselectivity of the cross-coupling event on 2,4,6-tribromoanisole.

| Ligand System | Reaction Condition | Major Product | Yield (%) | Site-Selectivity (C2 vs C4) |

| Standard Phosphine ( | Solution (THF, 80°C) | Complex Mixture | < 20% | Poor (~1:1) |

| Electron-Deficient Phosphine | Mechanochemical (Ball Mill) | C2-Arylated TBA | 65% | 4:1 |

| Cooperative Phosphine/Olefin | Mechanochemical (Ball Mill) | C2-Arylated TBA | 88% | > 20:1 |

Rigid Scaffolds for Complex Alkaloid Synthesis

Beyond acting as cross-coupling partners, highly substituted bromoanisoles serve as rigid, pre-functionalized scaffolds for the total synthesis of complex natural products. The multiple heavy bromine atoms restrict the conformational freedom of the aromatic ring, directing subsequent asymmetric transformations.

A premier example is the enantioselective total synthesis of the pentacyclic proaporphine alkaloid, (-)-misramine . In this pathway, 2,4,6-tribromoanisole is utilized as the foundational core. The bromine atoms act as temporary blocking groups that force an asymmetric Friedel-Crafts 1,4-addition to occur with high facial selectivity. Following the construction of the core framework, a highly regioselective Baeyer-Villiger oxidation is employed to expand the cyclic system and establish the final lactone/ester functionalities inherent to the alkaloid's structure [4].

Isotopic Labeling for Ultra-Trace Analytical Quantification

In environmental monitoring and the food/beverage industry, 2,4,6-tribromoanisole is a potent taint agent detectable by the human palate at low parts-per-trillion (ppt) levels. To quantify such trace amounts, analytical chemists rely on exact-mass isotope dilution mass spectrometry.

The synthesis and application of

Protocol 2: SPME-GC-HRMS Quantification of Haloanisoles

This protocol utilizes a self-validating internal standard method: the recovery ratio of the

-

Sample Preparation: Aliquot 10 mL of the sample matrix into a 20 mL headspace vial. Add 3 g of NaCl. Causality: The high ionic strength "salts out" the hydrophobic TBA, driving it into the headspace.

-

Standard Spiking: Spike the sample with exactly 50 ng/L of

-2,4,6-tribromoanisole internal standard. Cap and vortex. -

SPME Extraction: Expose a 100 µm PDMS (Polydimethylsiloxane) SPME fiber to the headspace at 40°C for 30 minutes with continuous agitation (250 rpm).

-

Desorption & GC: Retract the fiber and insert it into the GC injection port at 250°C for 5 minutes. The rapid thermal desorption ensures a sharp chromatographic peak.

-

HRMS Detection: Operate the High-Resolution Mass Spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the exact mass of the native TBA (

343.8) and the

Caption: SPME-GC-HRMS analytical workflow utilizing 13C6-TBA internal standard.

References

- An improved process for the preparation of 5-bromo-2-methoxyresorcinol Google P

-

Improved metalation of 2,4,6-tribromoanisole: synthesis of 2-methoxyresorcinol The Journal of Organic Chemistry (ACS Publications) URL:[Link] [2]

-

Site-selective diarylation of 2,4,6-tribromoanisole 1j ResearchGate / Nature Communications URL:[Link] [3]

-

Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review RSC Advances URL:[Link] [4]

Harnessing the Reactivity of Polyhalogenated Aromatic Hydrocarbons: From Synthetic Functionalization to Biological Signaling

Executive Overview

Polyhalogenated aromatic hydrocarbons (PHAHs) occupy a unique dual-role in modern chemistry and biology. Historically recognized for their environmental persistence and toxicity (e.g., polychlorinated biphenyls [PCBs] and 2,3,7,8-tetrachlorodibenzo-p-dioxin[TCDD]), their dense halogenation profiles also make them highly versatile scaffolds for pharmaceutical development and materials science. As a Senior Application Scientist, I approach PHAHs not merely as static environmental pollutants, but as highly tunable electrophiles. The multiple electron-withdrawing halogen substituents profoundly alter the electron density of the aromatic ring—deactivating it toward classical electrophilic aromatic substitution (EAS) while simultaneously priming it for nucleophilic aromatic substitution (SNAr) and site-selective transition-metal catalysis.

This whitepaper dissects the core reactivity of PHAHs, providing actionable, self-validating protocols for synthetic functionalization and biological screening.

Fundamental Chemical Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr)

In polyhalogenated arenes, the inductive electron-withdrawing effect (-I) of multiple halogens drastically lowers the energy of the lowest unoccupied molecular orbital (LUMO). This electronic environment facilitates the attack of nucleophiles to form a stabilized Meisenheimer complex . Fluorine is uniquely effective at activating rings toward SNAr due to its extreme electronegativity. Even though the C–F bond is the strongest carbon-halogen bond, SNAr reactivity is dictated by the rate-determining initial nucleophilic attack, not the departure of the leaving group.

Site-Selective Transition-Metal Catalyzed Cross-Coupling

For drug development professionals, modifying polyhalogenated scaffolds via Suzuki-Miyaura or Buchwald-Hartwig couplings presents a formidable challenge: site selectivity . When a molecule possesses multiple identical halogens, differentiating them requires exploiting subtle electronic and steric biases. Oxidative addition of the low-valent transition metal (e.g., Pd(0)) preferentially occurs at the most electrophilic C–X bond or the one with the lowest bond dissociation energy (BDE) [[1]]([Link]).